1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone
Description
This compound features a 1,2,4-oxadiazole core substituted with a 1-ethylpyrazole moiety, linked to a piperidine ring and a 2-methoxyphenyl ethanone group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry . The ethyl group on the pyrazole enhances lipophilicity, while the 2-methoxyphenyl moiety may influence electronic properties and receptor interactions. Piperidine contributes to conformational flexibility and basicity, which can affect bioavailability.
Properties
IUPAC Name |
1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-3-26-17(8-11-22-26)21-23-20(24-29-21)15-9-12-25(13-10-15)19(27)14-16-6-4-5-7-18(16)28-2/h4-8,11,15H,3,9-10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLFMKFXBUUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. Its structure incorporates a pyrazole moiety, an oxadiazole ring, and a piperidine group, which are known to contribute to various biological effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrazole and oxadiazole can inhibit tumor cell proliferation. The specific activity of this compound against various cancer cell lines remains to be fully elucidated.
- Antimicrobial Properties : Compounds containing pyrazole and oxadiazole rings have been reported to possess antimicrobial effects. This compound's efficacy against bacterial and fungal strains is under investigation.
- Neuroprotective Effects : The piperidine structure is often associated with neuroprotective properties. Research is ongoing to determine if this compound can protect neuronal cells from oxidative stress.
Anticancer Activity
A study conducted on similar compounds revealed that oxadiazole derivatives showed significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis |
| HeLa | 12.5 | Cell Cycle Arrest |
Antimicrobial Properties
In vitro studies have demonstrated that compounds with similar structures exhibit potent antimicrobial activity. The following table summarizes the antimicrobial efficacy of related compounds:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Neuroprotective Effects
Research has indicated that piperidine derivatives may enhance neuroprotection by modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cells. Further studies are needed to confirm these effects specifically for this compound.
Case Studies
A recent case study examined the effects of a structurally similar compound on neurodegenerative disease models. The results showed a significant reduction in neuroinflammation and improved cognitive function in animal models treated with the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidin-1-yl Ethanone Derivatives with Tetrazole Moieties ()
Compounds 22–28 in share the piperidin-1-yl ethanone backbone but replace the oxadiazole with a tetrazole ring. Tetrazoles act as bioisosteres for carboxylic acids, offering improved metabolic resistance and ionic interactions at physiological pH . The synthesis of these tetrazole derivatives involves sodium azide and triethyl orthoformate, differing from oxadiazole formation pathways, which typically require nitrile oxides or amidoximes .
Pyrazole-Containing Derivatives ( and )
describes 7a and 7b, which incorporate pyrazole linked to thiophene and cyano/ester groups. Unlike the target compound’s 1-ethylpyrazole, these analogs feature hydroxy and amino substituents, which increase polarity and hydrogen-bonding capacity . ’s compound includes a dihydro-pyrazole with a hydroxyphenyl and thienyl group.
Oxadiazole-Based Analogs ()
The compound in shares the 1,2,4-oxadiazole ring but substitutes the pyrazole with an indole and incorporates a pyridine-piperazine system. Indole’s aromaticity and capacity for π-π interactions contrast with pyrazole’s polarity, suggesting divergent biological targets.
Piperazine vs. Piperidine Derivatives ()
’s compound replaces piperidine with piperazine, introducing an additional nitrogen. Piperazine’s higher basicity improves water solubility but may reduce blood-brain barrier penetration compared to piperidine. The ethoxyphenyl group in this analog mirrors the target’s methoxyphenyl, but the para-substitution versus ortho could lead to steric or electronic variations in receptor binding .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Oxadiazole vs. Tetrazole : The oxadiazole in the target compound may offer superior stability compared to tetrazoles, which are prone to metabolic oxidation .
- Piperidine vs. Piperazine : Piperidine’s lower basicity could favor membrane permeability, making the target compound more suitable for central nervous system targets than piperazine derivatives .
Preparation Methods
Synthesis of 4-Cyanopiperidine
Final Coupling and Functionalization
Piperidine Nitrogen Acylation
The oxadiazole-piperidine intermediate is acylated with 2-(2-methoxyphenyl)acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is exothermic and requires cooling to 0°C (2 h, yield: 88%).
Optimization Note : Excess acyl chloride (1.2 eq) and extended stirring (4 h) improve conversion to >95%.
Alternative Synthetic Routes
One-Pot Tandem Cyclization (Patent WO2011033255A1)
A streamlined approach combines pyrazole formation and oxadiazole cyclization in a single pot:
Solid-Phase Synthesis (PMC Article PMC9214832)
Immobilizing the piperidine scaffold on Wang resin enables iterative coupling:
- Oxadiazole formation via HATU-mediated cyclization.
- Pyrazole introduction using Pd-mediated cross-coupling.
- Cleavage with TFA/water (95:5) yields the target compound (purity: >98%, yield: 74%).
Reaction Optimization and Mechanistic Insights
Oxadiazole Cyclization Kinetics
Studies varying solvents (DMF, toluene, THF) reveal toluene maximizes regioselectivity for 1,2,4-oxadiazole over 1,3,4-isomers (ratio: 9:1). Deuterium-labeling experiments confirm a concerted mechanism without nitrile intermediate.
Acylation Catalysis
Lewis acids (e.g., ZnCl₂) accelerate the ethanone coupling by polarizing the acyl chloride electrophile. However, overuse (>10 mol%) leads to piperidine N-oxide formation.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the oxadiazole ring adopts a planar conformation with bond lengths of 1.28 Å (N–O) and 1.33 Å (C–N), consistent with aromatic delocalization.
Industrial-Scale Considerations
Purification Challenges
Green Chemistry Metrics
- E-factor : 8.2 (kg waste/kg product), driven by solvent use in cyclization steps.
- PMI (Process Mass Intensity) : 12.4, indicating opportunities for solvent recycling.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Oxadiazole formation : Cyclization of precursor amidoximes under dehydrating conditions, often catalyzed by carbodiimides or using microwave-assisted heating .
- Piperidine functionalization : Coupling reactions (e.g., nucleophilic substitution) to attach the 1-ethylpyrazole and 2-methoxyphenyl ethanone moieties. Reflux in ethanol or acetonitrile is common .
- Characterization : Intermediates are verified via -NMR (to confirm proton environments of pyrazole and oxadiazole rings) and HPLC (purity >95%) .
Q. What spectroscopic techniques confirm the compound’s structure, and what key spectral features are critical?
- NMR : -NMR shows resonances for the methoxy group (~δ 3.8 ppm), pyrazole protons (δ 6.5–7.5 ppm), and piperidine methylene groups (δ 2.5–3.5 ppm). -NMR confirms carbonyl (C=O, ~δ 170 ppm) and oxadiazole carbons .
- IR : Stretching vibrations for C=O (~1680 cm) and C-N (oxadiazole, ~1250 cm) .
- Mass spectrometry : Molecular ion peak ([M+H]) matches the exact mass (e.g., m/z 437.2 for CHNO) .
Q. What purification methods are effective, and how does solvent choice impact crystal quality?
- Recrystallization : Ethanol or DMF/EtOH (1:1) mixtures yield high-purity crystals. Slow evaporation from DMF enhances crystal lattice stability .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials .
Advanced Questions
Q. How do reaction conditions (solvent, temperature) influence oxadiazole ring formation?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization, improving yields (~75% vs. 50% in toluene) .
- Temperature : Microwave-assisted synthesis (100–120°C) reduces reaction time from 12 hours to 30 minutes compared to conventional heating .
- Catalysts : ZnCl or FeCl enhances electrophilic substitution on the pyrazole ring, but may require post-reaction chelation to avoid contamination .
Q. What computational methods predict binding affinity with biological targets, and how do structural modifications alter activity?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase ATP-binding pockets). The oxadiazole moiety shows strong hydrogen bonding with Arg residues .
- Structure-activity relationships (SAR) : Adding electron-withdrawing groups (e.g., -CF) to the phenyl ring increases metabolic stability but may reduce solubility .
Q. How does the 2-methoxyphenyl group influence electronic properties and reactivity?
- Electron-donating effect : The methoxy group directs electrophilic substitution to the para position of the phenyl ring. DFT calculations show a 0.15 eV reduction in HOMO-LUMO gap compared to unsubstituted analogs .
- Steric effects : Ortho-methoxy groups hinder rotation, creating a planar conformation that enhances π-π stacking with aromatic residues in target proteins .
Q. What in vitro assays evaluate enzyme inhibition, and how are controls designed?
- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR). Include staurosporine as a positive control and DMSO vehicle controls .
- Cytotoxicity : MTT assays on HEK293 cells. IC values <10 μM suggest therapeutic potential but require follow-up selectivity profiling .
Q. What stability challenges arise under varying pH, and how are they mitigated?
- Acidic conditions (pH <4) : Oxadiazole ring hydrolysis occurs, detected via HPLC degradation peaks. Stabilized by lyophilization in citrate buffers .
- Photodegradation : UV exposure (254 nm) causes 20% decomposition in 24 hours. Store in amber vials under nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
